molecular formula C11H13Cl2N3O2S B4851539 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide

2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide

Cat. No. B4851539
M. Wt: 322.2 g/mol
InChI Key: NSMIXWPGINGTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCP-LA is a derivative of hydrazinecarbothioamide and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide is not fully understood. However, it has been suggested that it may act by modulating the activity of ion channels and receptors in the brain. 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been shown to enhance the activity of the glutamate transporter, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in animal models of neurodegenerative diseases and stroke. 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been extensively studied and its effects have been well-characterized. However, there are some limitations to using 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects in different animal models.

Future Directions

There are several future directions for research on 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets. 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide may also have potential therapeutic applications in other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, the development of more potent and selective derivatives of 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide may lead to the development of more effective treatments for neurodegenerative diseases and stroke.
Conclusion
In conclusion, 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits neuroprotective, anti-inflammatory, and antioxidant properties, and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as stroke and traumatic brain injury. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.

Scientific Research Applications

2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and antioxidant properties. 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as stroke and traumatic brain injury.

properties

IUPAC Name

1-[2-(2,5-dichlorophenoxy)propanoylamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2S/c1-6(10(17)15-16-11(19)14-2)18-9-5-7(12)3-4-8(9)13/h3-6H,1-2H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMIXWPGINGTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC)OC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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